molecular formula C20H14ClIN2OS B4674295 2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide

2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide

Cat. No.: B4674295
M. Wt: 492.8 g/mol
InChI Key: VQCBPCHVIRCLHO-UHFFFAOYSA-N
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Description

2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the acenaphthylene derivative, which is then subjected to chlorination and iodination reactions. The final step involves the introduction of the carbamothioyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamothioyl group.

    Substitution: The chloro and iodide groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced carbamothioyl derivatives.

    Substitution: Azido or cyano-substituted benzamide derivatives.

Scientific Research Applications

2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide
  • 2-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide
  • 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide is unique due to the presence of both chloro and iodide groups, which confer distinct reactivity and potential for diverse chemical modifications. Additionally, the carbamothioyl group adds to its versatility in forming various derivatives with potential biological activities.

Properties

IUPAC Name

2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClIN2OS/c21-16-8-7-13(22)10-15(16)19(25)24-20(26)23-17-9-6-12-5-4-11-2-1-3-14(17)18(11)12/h1-3,6-10H,4-5H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCBPCHVIRCLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=C(C=CC(=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-5-iodobenzamide

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